molecular formula C12H19Cl2FN2 B1443132 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 1258650-67-7

1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride

Cat. No. B1443132
CAS RN: 1258650-67-7
M. Wt: 281.19 g/mol
InChI Key: APIUQBPSRGTZBA-UHFFFAOYSA-N
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Description

“1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 1258649-78-3 . It has a molecular weight of 281.2 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H .


Physical And Chemical Properties Analysis

This compound presents as a powder . It should be stored at room temperature .

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine derivatives, including 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, play a significant role in the design of therapeutic drugs. These compounds are valued for their versatility in medicinal chemistry, enabling the development of a wide array of pharmacologically active agents. The modification of the piperazine nucleus allows for significant variations in medicinal potential, influencing pharmacokinetic and pharmacodynamic properties. Piperazine-based molecules are involved in treatments across several therapeutic categories, including but not limited to antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Their flexibility as a molecular scaffold supports the discovery of drug-like elements for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine derivatives demonstrate significant potential against Mycobacterium tuberculosis, including strains resistant to conventional treatments. The structural role of piperazine as a vital building block in the development of potent anti-mycobacterial compounds has been documented, offering insights into structure-activity relationships (SAR). These findings are crucial for medicinal chemists in designing safer, more effective anti-tuberculosis agents (Girase et al., 2020).

Metabolic Cytoprotection

The cytoprotective properties of certain piperazine derivatives, such as their role in enhancing myocardial energetic metabolism and reducing the toxicity of oxygen, have been observed. This demonstrates the versatility of piperazine compounds beyond their direct antimicrobial or anti-inflammatory actions, showing potential in addressing cellular stress and promoting tissue protection (Cargnoni et al., 1999).

Antidepressant Development

Piperazine's presence in several marketed antidepressants underlines its importance in the field of neuropsychiatric disorder treatment. The piperazine moiety is recognized for contributing to the pharmacokinetic profile favorable for central nervous system (CNS) applications. This insight suggests the continued exploration of piperazine-based molecules for novel antidepressants, leveraging their specific binding conformations for enhanced therapeutic effects (Kumar et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[1-(3-fluorophenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;;/h2-4,9-10,14H,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIUQBPSRGTZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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